1-Chloro-4-ethynyl-2-methoxybenzene

Overview

Description

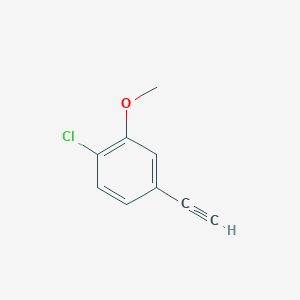

1-Chloro-4-ethynyl-2-methoxybenzene is an organic compound with the molecular formula C9H7ClO It is a derivative of benzene, featuring a chlorine atom, an ethynyl group, and a methoxy group attached to the benzene ring

Mechanism of Action

Mode of Action

Based on its structural similarity to other aromatic compounds, it likely undergoes electrophilic aromatic substitution reactions . In these reactions, the compound forms a sigma-bond with the benzene ring, generating a positively charged intermediate . This intermediate then loses a proton, yielding a substituted benzene ring .

Biochemical Pathways

It’s known that aromatic compounds can participate in various biochemical reactions, including free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in cellular processes and potentially affect various biochemical pathways.

Result of Action

It’s known that the compound undergoes a standard sonogashira reaction with iodophenyl groups on the film surfaces via the formation of c−c bonds .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-4-ethynyl-2-methoxybenzene can be synthesized through several methods. One common approach involves the Sonogashira coupling reaction, where 1-chloro-4-iodo-2-methoxybenzene reacts with acetylene in the presence of a palladium catalyst and a copper co-catalyst. The reaction typically occurs in a solvent such as tetrahydrofuran or dimethylformamide under an inert atmosphere .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This may include using continuous flow reactors and advanced purification techniques such as distillation or chromatography .

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-4-ethynyl-2-methoxybenzene undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Addition Reactions: The ethynyl group can participate in addition reactions, such as hydrogenation or halogenation, to form alkenes or dihalides.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding carbonyl compounds or reduction to form alkanes.

Common Reagents and Conditions:

Substitution: Nucleophiles like sodium amide or thiolates in polar solvents.

Addition: Hydrogen gas with a palladium catalyst for hydrogenation; halogens like bromine for halogenation.

Oxidation: Potassium permanganate or chromium trioxide.

Reduction: Lithium aluminum hydride or hydrogen gas with a metal catalyst.

Major Products:

- Substituted derivatives depending on the nucleophile used.

- Alkenes or dihalides from addition reactions.

- Carbonyl compounds or alkanes from oxidation and reduction reactions .

Scientific Research Applications

1-Chloro-4-ethynyl-2-methoxybenzene has several applications in scientific research:

Comparison with Similar Compounds

- 1-Chloro-2-ethynyl-4-methoxybenzene

- 1-Chloro-4-ethynylbenzene

- 4-Ethynylanisole

- 1-Chloro-2-ethynylbenzene

Comparison: 1-Chloro-4-ethynyl-2-methoxybenzene is unique due to the specific positioning of its functional groups. The presence of both an ethynyl and a methoxy group on the benzene ring provides distinct reactivity compared to similar compounds. For instance, 1-chloro-2-ethynyl-4-methoxybenzene has the same functional groups but in different positions, leading to different chemical behavior and applications .

Biological Activity

1-Chloro-4-ethynyl-2-methoxybenzene, with the molecular formula CHClO, is an aromatic compound characterized by the presence of a chlorine atom, an ethynyl group, and a methoxy group attached to a benzene ring. This unique structure contributes to its potential biological activities, which are the focus of this article.

Chemical Structure

The compound's structure can be visualized as follows:

- Benzene Ring : Central structure.

- Chlorine Atom : Substituted at the para position (1).

- Ethynyl Group : Attached at the meta position (4).

- Methoxy Group : Positioned at the ortho position (2).

This arrangement influences the compound's reactivity and biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, suggesting potential applications in pharmaceutical formulations aimed at treating infections caused by resistant bacteria.

The biological activity of this compound may involve several mechanisms:

- Enzyme Inhibition : Similar compounds interact with enzymes crucial for cellular metabolism, potentially inhibiting their activity.

- Receptor Modulation : The compound may bind to specific receptors on cell surfaces, altering signaling pathways involved in cell growth and survival.

- Gene Expression Alteration : It may influence gene expression related to apoptosis and cell cycle regulation .

Case Study 1: Antimicrobial Efficacy

A study conducted on various derivatives of chlorinated aromatic compounds found that this compound demonstrated notable inhibition against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to be lower than those of many commonly used antibiotics, indicating its potential as a new antimicrobial agent.

Case Study 2: Anticancer Potential

In vitro studies using cancer cell lines have shown that compounds with similar structures can induce apoptosis through various pathways, including the activation of caspases and disruption of mitochondrial membrane potential. While direct studies on this compound are scarce, the structural similarities suggest it could exhibit comparable effects .

Comparative Analysis

To better understand the biological activity of this compound, we can compare it with related compounds:

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| 1-Chloro-4-ethynylbenzene | CHCl | Lacks methoxy group | Moderate antimicrobial activity |

| 4-Chloro-2-methylphenol | CHClO | Contains hydroxyl group | Notable antifungal properties |

| 1-Bromo-4-ethynylbenzene | CHBr | Bromine instead of chlorine | Different reactivity |

| 3-Chloro-4-methoxyphenylmethyl | CHClO | Modified P1 moiety for antiviral activity | Strong anti-HIV properties |

Properties

IUPAC Name |

1-chloro-4-ethynyl-2-methoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClO/c1-3-7-4-5-8(10)9(6-7)11-2/h1,4-6H,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEHCRAOKMUUIPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C#C)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.